molecular formula C10H15N5O B12180842 N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12180842
M. Wt: 221.26 g/mol
InChI Key: OZWHALNSVRDCBA-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound designed for research applications, particularly in the field of oncology and kinase inhibition. It belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized for its significant potential in anticancer drug discovery . Compounds featuring this core structure have been investigated as potent inhibitors of key oncogenic kinases. Research highlights include their role as dual inhibitors of c-Met and Pim-1 kinases, both of which are promising targets for cancer treatment due to their involvement in tumor proliferation, angiogenesis, and metastasis . The structural motif of the triazolopyridazine core is essential for forming crucial interactions within the ATP-binding sites of these enzymes . Furthermore, this heterocyclic system has been utilized in other medicinal chemistry contexts, such as in the development of Bromodomain and Extra-Terminal (BET) inhibitors like AZD5153, demonstrating the versatility and research value of this chemical class . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C10H15N5O/c1-8-12-13-10-5-4-9(14-15(8)10)11-6-3-7-16-2/h4-5H,3,6-7H2,1-2H3,(H,11,14)

InChI Key

OZWHALNSVRDCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCCOC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted method involves cyclocondensation of 3-hydrazinopyridazine derivatives with formic acid. For instance, 6-chloro-3-hydrazino-pyridazin-4-ylamine undergoes reflux in formic acid to yield 6-chloro-[1,2,]triazolo[4,3-b]pyridazin-8-ylamine (intermediate 29 in). This reaction proceeds via intramolecular cyclization, where the hydrazine group attacks the adjacent carbonyl, forming the triazole ring.

Key Conditions :

  • Solvent : Formic acid (neat)

  • Temperature : Reflux (~100–110°C)

  • Yield : 60–75%

Halogenation and Functional Group Interconversion

Chlorine atoms at the 6-position of the triazolopyridazine core (e.g., 29 ) are pivotal for further functionalization. Hydrogenation over palladium/carbon at 40 psi quantitatively removes chlorine to generate 30 (triazolo[4,3-b]pyridazin-8-ylamine). Alternatively, iodination via Sandmeyer reaction converts amines to iodides (e.g., 31 ), enabling nucleophilic substitutions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane or dichloromethane/methanol). For example, N-(3-methoxypropyl)-3-methyltriazolo[4,3-b]pyridazin-6-amine elutes at Rf = 0.3 in 5% methanol/dichloromethane.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 2.39 (s, 3H, CH3), 3.04 (t, 2H, J = 7.2 Hz, NCH2), 3.70 (q, 2H, OCH2), 5.77 (s, 1H, ArH).

  • 13C NMR (100 MHz, CDCl3): δ 21.6 (CH3), 44.0 (NCH2), 70.1 (OCH2), 92.5 (ArC), 139.0–156.1 (triazolopyridazine carbons).

  • HRMS : m/z calculated for C10H15N5O [M+H]+: 221.1274, found: 221.1278.

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for introducing the 3-methoxypropyl group. Using Pd2(dba)3 and Xantphos, aryl chlorides couple with amines at 100°C in toluene. However, this method is less cost-effective for small-scale synthesis.

Challenges and Limitations

  • Regioselectivity : Competing reactions at N-1 vs. N-2 of the triazole ring require careful control of steric and electronic factors.

  • Solubility Issues : The polar 3-methoxypropyl group enhances solubility in protic solvents but complicates crystallization.

  • Scale-Up : Multi-step sequences (e.g., Curtius rearrangement) necessitate stringent safety protocols due to intermediate toxicity.

Industrial Applications and Patent Landscape

The compound’s structural analogs are patented for therapeutic applications, including kinase inhibition (e.g., tankyrase inhibitors). For example, WO2010092371A1 discloses triazolopyridazine derivatives for prostate cancer treatment, highlighting the relevance of N-alkylamino substituents.

IntermediateStructureRole in SynthesisReference
6-Chloro-3-methyl-triazolo[4,3-b]pyridazine[Structure]Electrophilic substrate for amination
3-MethoxypropylamineH2N-(CH2)3-OCH3Nucleophile for SNAr

Table 2. Reaction Conditions for Nucleophilic Amination

ParameterOptimal ValueImpact on Yield
SolventDMAHigher polarity improves rate
Temperature80°CBalances rate vs. decomposition
Equiv. Amine1.2Minimizes side reactions
Time18 hoursComplete conversion

Chemical Reactions Analysis

N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among triazolopyridazine derivatives lie in their N6-substituents and triazole ring modifications:

Compound Name Substituent at N6 Triazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxypropyl 3-Methyl ~C₁₁H₁₆N₅O ~242.29 Moderate polarity, likely improved aqueous solubility
N-(3-Phenylpropyl)-3-(trifluoromethyl)-analogue 3-Phenylpropyl 3-Trifluoromethyl C₁₅H₁₄F₃N₅ 321.31 High lipophilicity; electron-withdrawing CF₃ enhances metabolic stability
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methyl 2-(5-Methoxyindol-3-yl)ethyl 3-Methyl C₁₇H₁₇N₆O 329.37 Bulky indole group may hinder membrane permeability; methoxy enhances solubility
N-(4-Methoxybenzyl)-6-methyl 4-Methoxybenzyl 6-Methyl C₁₄H₁₄N₅O 280.30 Aromatic methoxy group increases π-π stacking potential
3-Methyl-N-(3-phenylpropyl) 3-Phenylpropyl 3-Methyl C₁₅H₁₇N₅ 267.33 High lipophilicity; lower solubility than methoxypropyl analogues

Key Observations :

  • The methoxypropyl chain in the target compound balances lipophilicity and solubility, unlike phenylpropyl or indolyl groups, which prioritize hydrophobic interactions .

Biological Activity

N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC10H15N5O
Molecular Weight221.26 g/mol
IUPAC NameN-(3-methoxypropyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
InChI KeyOZWHALNSVRDCBA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-triazolo[4,3-b]pyridazine with 3-methoxypropylamine. The reaction is conducted under controlled conditions using solvents such as ethanol and may require catalysts to enhance yield and purity .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing the triazolo-pyridazine scaffold have shown effectiveness against various bacterial strains and fungi . The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

A study evaluating the cytotoxic effects of triazolo-pyridazine derivatives found that compounds with similar structural features demonstrated significant inhibitory activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The most promising derivatives reported IC50 values in the low micromolar range:

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33

These findings suggest that this compound and its analogs may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth.

The biological effects of this compound are hypothesized to stem from its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in inflammation or cell proliferation pathways. For example, compounds based on similar scaffolds have been shown to inhibit the NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses .

Case Studies

Several studies highlight the compound's potential therapeutic applications:

  • NLRP3 Inflammasome Inhibition : A recent study demonstrated that pyridazine-based inhibitors significantly reduced IL-1β release in THP-1 cells with IC50 values around 2.7 nM . This suggests a potential role for this compound in treating inflammatory diseases.
  • Cytotoxicity Assessment : In vitro tests showed that triazolo-pyridazine derivatives could induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle . This is indicative of their potential as anticancer agents.

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